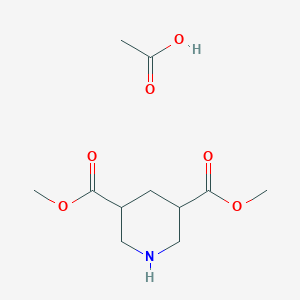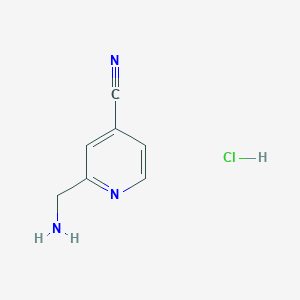![molecular formula C16H23ClN2O3 B12331197 8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one;hydrochloride](/img/structure/B12331197.png)
8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Procaterol hydrochloride hemihydrate is a long-acting beta-2 adrenergic receptor agonist. It is primarily used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound is known for its potent ability to relax bronchial smooth muscle, thereby increasing bronchial airflow .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of procaterol hydrochloride hemihydrate involves several key steps. Initially, 8-hydroxycarbostyril is acylated with 2-bromobutyric acid chloride at the fifth position of the quinoline system, forming an intermediate compound. This intermediate undergoes a reaction with isopropylamine, resulting in the formation of an aminoketone. The carbonyl group of this aminoketone is then reduced by sodium borohydride, yielding procaterol .
Industrial Production Methods
Industrial production methods for procaterol hydrochloride hemihydrate typically involve the same synthetic routes as described above but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Procaterol hydrochloride hemihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound is readily oxidized in the presence of moisture and air, which can affect its stability.
Reduction: The reduction of the carbonyl group in the aminoketone intermediate is a crucial step in its synthesis.
Substitution: The acylation step involves a substitution reaction where the bromine atom is replaced by the quinoline system.
Common Reagents and Conditions
Oxidation: Moisture and air are common oxidizing agents that affect procaterol hydrochloride hemihydrate.
Reduction: Sodium borohydride is used as a reducing agent in the synthesis process.
Substitution: 2-bromobutyric acid chloride is used in the acylation step.
Major Products Formed
The major product formed from these reactions is procaterol hydrochloride hemihydrate itself, which is used in various pharmaceutical formulations .
Scientific Research Applications
Procaterol hydrochloride hemihydrate has several scientific research applications:
Mechanism of Action
Procaterol hydrochloride hemihydrate exerts its effects by stimulating beta-2 adrenergic receptors in the lungs. This stimulation leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation and increased bronchial airflow. The molecular targets involved are the beta-2 adrenergic receptors, and the primary pathway is the activation of adenylate cyclase, which increases cyclic AMP levels and leads to muscle relaxation .
Comparison with Similar Compounds
Similar Compounds
Salbutamol (Albuterol): Another beta-2 adrenergic receptor agonist used for similar indications but with a shorter duration of action.
Pirbuterol: Exhibits similar bronchodilator properties but is less commonly used.
Uniqueness
Procaterol hydrochloride hemihydrate is unique due to its long-acting nature, making it suitable for sustained bronchodilation. Unlike salbutamol, which requires more frequent dosing, procaterol provides prolonged relief from bronchospasm .
Properties
Molecular Formula |
C16H23ClN2O3 |
|---|---|
Molecular Weight |
326.82 g/mol |
IUPAC Name |
8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C16H22N2O3.ClH/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;/h5-10,12,16-17,19,21H,4H2,1-3H3;1H |
InChI Key |
SSGLXVYBWLZZSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=CC=C(C2=NC(=O)C=CC12)O)O)NC(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dioxolo[4,5-h]quinolin-8(9H)-one](/img/structure/B12331125.png)





![3-[(4-Nitrophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12331162.png)


![5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12331176.png)
![Cyclohexanone, 2,6-bis[[4-(diethylamino)phenyl]methylene]-](/img/structure/B12331178.png)


